9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl-

Catalog No.
S13418447
CAS No.
115204-62-1
M.F
C14H15ClN6
M. Wt
302.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chlo...

CAS Number

115204-62-1

Product Name

9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl-

IUPAC Name

9-[(4-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

InChI

InChI=1S/C14H15ClN6/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-3-5-10(16)6-4-9/h3-6,8H,7,16H2,1-2H3

InChI Key

YMZDRVLWLRZEMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)N)Cl

9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- is a compound with the chemical formula C₁₄H₁₅ClN₆. It is classified as a purine derivative, which is a category of compounds that includes important biological molecules such as nucleotides and nucleic acids. The structure of this compound features a purine base with a 2-chloro substituent and a dimethylamino group, along with a 4-aminobenzyl moiety. This structural configuration contributes to its potential biological activity and interaction with various biological targets .

  • Nucleophilic Substitution: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amine Reactions: The amine functional groups present can participate in acylation or alkylation reactions, potentially leading to the formation of more complex derivatives.
  • Condensation Reactions: The compound may also engage in condensation reactions with carbonyl compounds to form imines or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate in drug development and synthesis.

9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- exhibits notable biological activity, particularly in the context of medicinal chemistry. Its purine structure is often associated with activities such as:

  • Antitumor Activity: Compounds with similar structures have been studied for their potential to inhibit tumor growth.
  • Antiviral Properties: Some purine derivatives are known to exhibit antiviral effects by interfering with viral replication processes.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies.

The synthesis of 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- can be achieved through several methods:

  • Starting from Purines: The synthesis can begin with commercially available purine derivatives, followed by chlorination and subsequent amination steps.
  • Multi-step Synthesis: A multi-step synthetic route involving the formation of the purine ring followed by selective substitutions can be employed.
  • Use of Catalysts: Catalytic methods may enhance reaction efficiency and yield during the synthesis process.

These methods allow for the production of the compound in sufficient quantities for research and application purposes.

The applications of 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- are primarily found in pharmaceutical research and development:

  • Drug Development: Due to its structural similarity to biologically active purines, it serves as a lead compound for designing new drugs targeting cancer and viral infections.
  • Biochemical Research: The compound can be used in studies investigating enzyme mechanisms or cellular processes involving purines.
  • Diagnostic Tools: Potential applications in developing diagnostic agents that utilize its unique chemical properties.

Interaction studies involving 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- focus on its binding affinity to various biological targets:

  • Enzyme Binding: Investigations into how this compound interacts with specific enzymes can provide insights into its mechanism of action.
  • Receptor Interactions: Studies assessing its affinity for certain receptors may reveal its potential therapeutic applications.
  • Molecular Docking Studies: Computational approaches such as molecular docking can predict how well this compound binds to target proteins, guiding further experimental validation.

Several compounds share structural similarities with 9H-Purin-6-amino derivatives, which may influence their biological activity and applications:

Compound NameChemical FormulaNotable Features
9H-Purin-6-aminoC₁₄H₁₅N₅Lacks chlorine; potential anti-inflammatory properties
2-Chloro-N,N-dimethylpurinC₁₂H₁₄ClN₅Simplified structure; studied for antiviral effects
9-(4-Chlorophenylmethyl)purinC₁₄H₁₄ClN₅Similar aromatic substitution; potential antitumor activity

These comparisons highlight the uniqueness of 9H-Purin-6-amino, particularly its combination of chlorine substitution and dimethylamino functionality, which may enhance its biological profile compared to other purine derivatives .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

302.1046722 g/mol

Monoisotopic Mass

302.1046722 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types